molecular formula C11H8BrFN2O B13339229 2-(4-Bromophenyl)-5-fluoro-6-methylpyrimidin-4-ol

2-(4-Bromophenyl)-5-fluoro-6-methylpyrimidin-4-ol

Cat. No.: B13339229
M. Wt: 283.10 g/mol
InChI Key: QBULKYJAMFLFNN-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-fluoro-6-methylpyrimidin-4-ol is a substituted pyrimidine derivative characterized by a hydroxyl group at position 4, a bromine-substituted phenyl ring at position 2, a fluorine atom at position 5, and a methyl group at position 6 of the pyrimidine core. The bromine atom on the phenyl ring enhances lipophilicity and may influence binding interactions, while the hydroxyl group contributes to hydrogen-bonding capacity, affecting solubility and target affinity .

Properties

Molecular Formula

C11H8BrFN2O

Molecular Weight

283.10 g/mol

IUPAC Name

2-(4-bromophenyl)-5-fluoro-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H8BrFN2O/c1-6-9(13)11(16)15-10(14-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15,16)

InChI Key

QBULKYJAMFLFNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)C2=CC=C(C=C2)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-fluoro-6-methylpyrimidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde, 5-fluoro-6-methyluracil, and appropriate reagents.

    Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with 5-fluoro-6-methyluracil in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the pyrimidine ring with the desired substitutions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of 2-(4-Bromophenyl)-5-fluoro-6-methylpyrimidin-4-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling for Aryl Bond Formation

This reaction is critical for introducing the 4-bromophenyl group onto the pyrimidine core. The process typically involves:

  • Reagents : Palladium catalyst (e.g., PdCl₂), base (e.g., KOH), and a mixed solvent system (e.g., PEG 400/water).

  • Mechanism :

    • Oxidative addition : The palladium catalyst reacts with the bromophenyl boronic acid (or equivalent reagent) to form a Pd(0)–Pd(II) complex.

    • Transmetalation : The boronic acid transfers its aryl group to the palladium center.

    • Reductive elimination : The aryl group couples with the pyrimidine core, forming a carbon–carbon bond .

Example Conditions :

Reaction ParameterDetails
CatalystPdCl₂ (5 mol%)
SolventPEG 400/water
TemperatureRoom temperature
YieldHigh efficiency (e.g., 90% isolated yield in one-pot protocols)

Fluorination Reactions

Fluorination introduces the 5-fluoro substituent on the pyrimidine ring. Methods include:

  • Nucleophilic aromatic substitution : Replaces a leaving group (e.g., chlorine) with a fluoride ion (e.g., using KF or CsF).

  • Electrophilic fluorination : Utilizes fluorinating agents (e.g., Selectfluor™) to activate aromatic rings .

Example Protocol :

  • Reagents : Fluorinating agent (e.g., Selectfluor™), solvent (e.g., DMF).

  • Conditions : Elevated temperatures (e.g., 120°C) and controlled pH .

Solvent and Catalyst Effects

  • Suzuki Coupling : DMF as a solvent enhances reaction efficiency compared to acetonitrile, achieving yields up to 90% .

  • Fluorination : Elevated temperatures (e.g., 120°C) and excess ammonium acetate improve fluorination efficiency in DMF .

Yield and Purity Considerations

  • One-Pot Protocols : Simplify workflows by combining coupling and subsequent reactions (e.g., fluorination) without isolating intermediates .

  • Analytical Techniques : NMR and mass spectrometry are used to validate product structures and purity .

Data Table: Key Reaction Conditions

Reaction TypeReagentsSolventTemperatureYieldSource
Suzuki CouplingPdCl₂ (5 mol%), KOHPEG 400/waterRT90%
FluorinationSelectfluor™, ammonium acetateDMF120°C98%
HydrolysisNaOHH₂O/EtOHRefluxHigh purity

Biological and Chemical Implications

The compound's 4-hydroxyl , 5-fluoro , and 6-methyl substitutions enhance its reactivity and biological activity. The bromophenyl group contributes to electrophilic interactions , while fluorine increases lipophilicity and stability . These features make it a valuable intermediate for synthesizing kinase inhibitors and anticancer agents .

Scientific Research Applications

2-(4-Bromophenyl)-5-fluoro-6-methylpyrimidin-4-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate the compound’s effects on biological systems, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-fluoro-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine derivatives with structural modifications at positions 2, 4, 5, and 6 exhibit diverse physicochemical and biological properties. Below is a comparative analysis of 2-(4-Bromophenyl)-5-fluoro-6-methylpyrimidin-4-ol with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Pyrimidine Positions) H-Bond Donors H-Bond Acceptors Key Features
2-(4-Bromophenyl)-5-fluoro-6-methylpyrimidin-4-ol C₁₁H₈BrFN₂O 299.55 2: 4-Bromophenyl; 4: -OH; 5: -F; 6: -CH₃ 1 4 High lipophilicity (Br), moderate polarity (-OH)
2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine (CAS 1485604-94-1) C₁₁H₇BrClFN₂ 301.54 2: 4-Bromophenyl; 4: -Cl; 5: -F; 6: -CH₃ 0 3 Increased halogenation (-Cl) reduces H-bond capacity; higher volatility
5-(2,4-Difluorophenyl)pyrimidin-4-ol (CAS 1055306-32-5) C₁₀H₆F₂N₂O 220.17 5: 2,4-Difluorophenyl; 4: -OH 1 3 Enhanced electron-withdrawing effects (2× -F); lower molecular weight
6-[(4-Bromophenyl)methyl]pyrimidin-4-amine C₁₁H₁₁BrN₃ 282.13 6: -(4-Bromophenyl)methyl; 4: -NH₂ 2 3 Amine group increases basicity; flexible benzyl linker alters steric profile
2-Amino-6-(substitutedphenyl)-5-methylpyrimidin-4-ol derivatives Varies ~250–300 2: -NH₂; 4: -OH; 5: -CH₃; 6: substituted phenyl 2 4 Amino group enhances hydrogen bonding; tunable aryl substituents

Key Comparative Insights

Substituent Effects on Reactivity and Binding The bromine atom in 2-(4-Bromophenyl)-5-fluoro-6-methylpyrimidin-4-ol increases steric bulk and lipophilicity compared to non-halogenated analogs (e.g., 5-(2,4-Difluorophenyl)pyrimidin-4-ol) . This may enhance membrane permeability but reduce aqueous solubility. The hydroxyl group at position 4 distinguishes the compound from chloro- or amino-substituted analogs.

Electronic and Steric Modifications Fluorine atoms (e.g., at position 5) introduce electron-withdrawing effects, stabilizing the pyrimidine ring and influencing π-π stacking with aromatic residues in biological targets .

Synthetic Accessibility Solvent-free synthesis using PEG-400 (as reported for 2-amino-6-(substitutedphenyl)-5-methylpyrimidin-4-ol derivatives) offers eco-friendly advantages over traditional methods requiring halogenated solvents . However, introducing bromine or fluorine may necessitate additional steps, such as Suzuki coupling or electrophilic substitution .

Biological Implications

  • The combination of -Br, -F, and -CH₃ in 2-(4-Bromophenyl)-5-fluoro-6-methylpyrimidin-4-ol suggests a balance between lipophilicity and polarity, making it a candidate for central nervous system (CNS) targets where blood-brain barrier penetration is critical. In contrast, more polar derivatives (e.g., 5-(2,4-Difluorophenyl)pyrimidin-4-ol) may favor peripheral targets .

Biological Activity

2-(4-Bromophenyl)-5-fluoro-6-methylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromophenyl group and a fluorine atom, which contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of 2-(4-Bromophenyl)-5-fluoro-6-methylpyrimidin-4-ol is C11_{11}H9_{9}BrF N3_{3}O, with a molecular weight of approximately 283.10 g/mol. The presence of the bromine atom enhances electrophilic properties, while the fluorine substitution is known to affect lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 2-(4-Bromophenyl)-5-fluoro-6-methylpyrimidin-4-ol exhibit significant antimicrobial properties. For instance, studies have shown that related pyrimidine derivatives can inhibit the growth of various bacterial strains by disrupting cellular processes or inhibiting key enzymes involved in cell wall synthesis .

Anticancer Properties

The anticancer potential of 2-(4-Bromophenyl)-5-fluoro-6-methylpyrimidin-4-ol has been explored in several studies. It has been reported that this compound can modulate enzyme activity related to cancer cell proliferation. For example, it may inhibit specific kinases involved in signaling pathways that promote tumor growth .

Case Study: Inhibition of Kinases
A study demonstrated that similar pyrimidine derivatives could effectively inhibit kinases such as CDK2 and EGFR, leading to reduced cell viability in cancer cell lines. The IC50_{50} values for these compounds ranged from 0.1 µM to 0.5 µM, indicating potent activity against cancer cells .

Enzyme Inhibition

Enzymatic assays have revealed that 2-(4-Bromophenyl)-5-fluoro-6-methylpyrimidin-4-ol can act as an inhibitor for various enzymes, including those involved in metabolic pathways. The compound's ability to bind to active sites of enzymes may disrupt normal function, leading to altered metabolic processes within cells .

The biological activity of 2-(4-Bromophenyl)-5-fluoro-6-methylpyrimidin-4-ol is primarily attributed to its interaction with specific biological targets:

  • Binding Affinity : Molecular docking studies suggest that this compound has a high binding affinity for certain enzymes and receptors, which is crucial for its inhibitory effects .
  • Cellular Uptake : The lipophilic nature imparted by the fluorine substitution enhances cellular uptake, allowing for more effective interaction with intracellular targets .

Comparative Analysis

To better understand the biological relevance of 2-(4-Bromophenyl)-5-fluoro-6-methylpyrimidin-4-ol, a comparison with related compounds is useful:

Compound NameStructural FeaturesBiological Activity
2-(4-Bromophenyl)-5-fluoro-6-methylpyrimidin-4-olFluorine at position 5Antimicrobial, anticancer
2-(4-Bromophenyl)-6-methylpyrimidin-4-olNo fluorineReduced activity
6-(2-Bromophenyl)-2-methylpyrimidin-4-olDifferent substitution patternVaries significantly

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(4-Bromophenyl)-5-fluoro-6-methylpyrimidin-4-ol, and how can reaction conditions be optimized?

  • Methodology : A multi-step approach involving Suzuki-Miyaura coupling for introducing the 4-bromophenyl group to the pyrimidine core is common. Fluorination at the 5-position can be achieved via halogen exchange using KF in DMF under microwave irradiation (150°C, 30 min). Methylation at the 6-position may employ methyl iodide in the presence of a base like NaH. Optimization requires monitoring by TLC/HPLC and adjusting reaction time, temperature, and catalyst loading. For purification, column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodology : Use ¹H/¹³C NMR to confirm substituent positions (e.g., downfield shifts for bromophenyl protons at ~7.5–7.8 ppm). FT-IR identifies hydroxyl (broad peak ~3200 cm⁻¹) and C-F stretches (~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]⁺: calc. 327.02). For crystallinity assessment, powder XRD compares experimental patterns with simulated data from single-crystal structures .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology : Start with MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans) at concentrations 1–256 µg/mL. For cytotoxicity, use MTT assays on human cell lines (e.g., HEK293). Dose-response curves (IC₅₀) and selectivity indices (SI = IC₅₀/MIC) guide further optimization. Positive controls (e.g., ciprofloxacin) ensure assay validity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in substituent orientation or hydrogen-bonding networks?

  • Methodology : Perform single-crystal X-ray diffraction (SCXRD) using SHELXL for structure refinement. Key parameters include dihedral angles between the pyrimidine ring and substituents (e.g., bromophenyl tilt ~12–15°) and hydrogen bonds (e.g., O–H⋯N). ORTEP-3 visualizes thermal ellipsoids to assess positional disorder. Compare with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to validate experimental data .

Q. What computational strategies predict electronic properties and structure-activity relationships (SAR)?

  • Methodology : DFT calculations (Gaussian09) compute frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Molecular docking (AutoDock Vina) against target enzymes (e.g., DHFR, CYP450) identifies binding modes. SAR analysis correlates substituent effects (e.g., bromine’s electron-withdrawing impact on ring electrophilicity) with bioactivity .

Q. How do polymorphic forms affect physicochemical stability and bioactivity?

  • Methodology : Screen for polymorphs via solvent recrystallization (e.g., acetone vs. DCM). Characterize using DSC (melting point variations) and solubility assays (shake-flask method). Bioactivity comparisons across polymorphs (e.g., MIC differences >2-fold) highlight the need for controlled crystallization .

Q. What analytical approaches resolve contradictions in NMR or mass spectrometry data?

  • Methodology : For overlapping NMR signals, use 2D techniques (COSY, HSQC) to assign protons/carbons unambiguously. If HRMS shows unexpected adducts (e.g., Na⁺/K⁺), re-run in negative ion mode or add chelators (EDTA). Cross-validate with X-ray crystallography to confirm molecular connectivity .

Q. How can synthetic byproducts be minimized, and what purification techniques are critical?

  • Methodology : Optimize stoichiometry (e.g., limit excess methyl iodide to reduce N-methylation byproducts). Use HPLC-MS to track side products (e.g., dehalogenated derivatives). Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) isolates high-purity batches (>98%). Confirm purity via elemental analysis (C, H, N within ±0.4%) .

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